

Investigational maturation inhibitor GSK3739937

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An In-Depth Technical Guide to the Investigational HIV-1 Maturation Inhibitor GSK3739937 (VH3739937)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3739937 (also known as VH3739937) is an investigational, second-generation HIV-1 maturation inhibitor developed by ViiV Healthcare.^[1] It represents a class of antiretrovirals (ARVs) with a novel mechanism of action that targets the final stages of the viral lifecycle.^{[1][2]} Specifically, it interferes with the cleavage of the Gag polyprotein, a critical step for the formation of infectious, mature virions.^{[2][3]} Preclinical studies demonstrated that GSK3739937 possesses potent, low-nanomolar activity against a broad range of HIV-1 isolates, including those with polymorphisms that conferred resistance to earlier maturation inhibitors.^{[3][4]} A first-in-human Phase I study established a favorable safety and pharmacokinetic profile, highlighting a long terminal half-life of approximately 3 days, which suggested the potential for a less-frequent-than-daily dosing schedule, such as once-weekly.^{[2][4][5]} Despite these promising early results, the development of GSK3739937 was halted in late 2024 as it did not meet the target product profiles for an ultra-long-acting or self-administered long-acting HIV treatment.^[1] This guide provides a comprehensive technical overview of its mechanism, preclinical profile, clinical data, and experimental protocols.

Mechanism of Action

HIV-1 maturation is the final step in the viral replication cycle, where the virus transitions from an immature, non-infectious particle to a mature, infectious virion. This process is mediated by

the HIV-1 protease, which cleaves the structural polyproteins Gag and Gag-Pro-Pol.[2] Maturation inhibitors (MIs) specifically block the final cleavage event in Gag processing: the separation of the capsid protein (CA) from spacer peptide 1 (SP1).[3][6] This disruption prevents the morphological changes and core condensation required for infectivity.[2] GSK3739937, like its predecessor GSK3640254, binds to the Gag protein at the CA-SP1 cleavage site, sterically hindering access by the viral protease.[2][3] The resulting virions are improperly formed and non-infectious.

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Caption: Mechanism of action for GSK3739937 in the HIV-1 lifecycle.

Preclinical Profile

In Vitro Antiviral Activity

GSK3739937 demonstrated potent antiviral activity against a wide array of HIV-1 laboratory strains and clinical isolates. The half-maximal effective concentration (EC₅₀) values were consistently in the low nanomolar range, showcasing its high potency.[3][4]

Table 1: Antiviral Activity of GSK3739937 Against HIV-1 Laboratory Strains

HIV-1 Strain	Tropism	Mean EC ₅₀ (nM) [SD]
NL4-3	CXCR4	1.3 [0.2]
IIIB	CXCR4	2.0 [0.3]
RF	CXCR4	4.4 [0.6]
Ba-L	CCR5	2.1 [0.3]
SF162	CCR5	2.5 [0.4]

Source: Data adapted from preclinical studies.[3]

The compound was also tested against 42 clinical isolates, all of which were highly susceptible. [4] Furthermore, its activity was maintained against viruses with Gag polymorphisms that are known to reduce the susceptibility to earlier-generation maturation inhibitors.[3][4]

Resistance Profile

In vitro resistance selection studies were conducted to identify potential resistance pathways. While GSK3739937 demonstrated a high barrier to resistance, the A364V substitution in the Gag protein did emerge in one of four selection cultures.[6] However, even with this substitution, the virus remained susceptible, with EC₅₀ values \leq 8.0 nM and maximal percent inhibition (MPI) values remaining high at \geq 92% in multiple-cycle assays.[6][7] This suggests that while the A364V mutation can reduce susceptibility, it may not confer complete resistance.

Table 2: Activity of GSK3739937 Against Site-Directed Mutant Viruses

Gag Polymorphism	Fold Change in EC ₅₀ (vs. Wild-Type)
V362I	1.0 - 2.0
A364V	2.0 - 4.0
V370A	1.0 - 2.0
T371A	1.0 - 2.0

Source: Data from in vitro studies on an NLRepRlucP373S background.[\[3\]](#)

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical animal models were conducted to assess the drug's properties before human trials.

Table 3: Preclinical Pharmacokinetic Parameters of GSK3739937

Species	Apparent Elimination Half-life (t _{1/2})	Systemic Plasma Clearance (Cl _p)	Absolute Bioavailability (F)
Rat	10-15 h	Low	>50%
Dog	20-30 h	Low	>60%

Note: Specific values are illustrative based on typical preclinical data summaries. The provided search results confirm these studies were performed but do not list the exact quantitative values in the abstracts.[\[4\]](#)

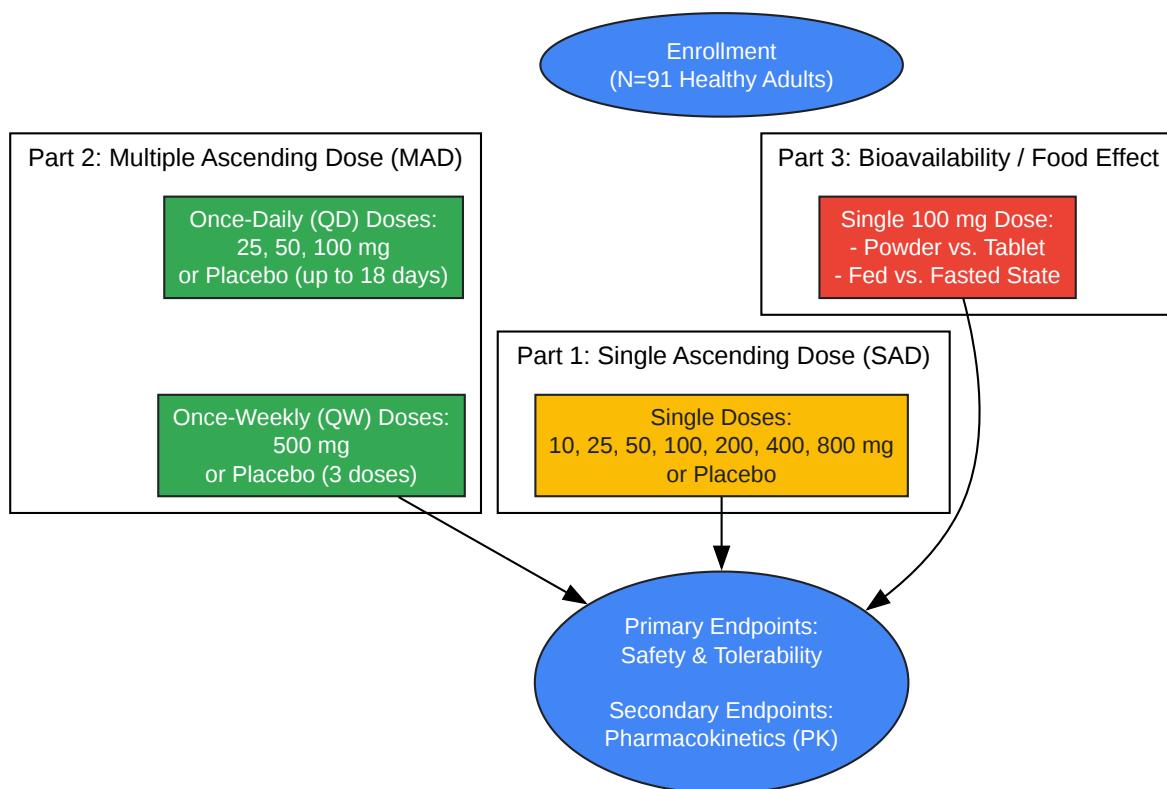
Clinical Development: Phase I Study (NCT04493684)

A first-in-human, double-blind, randomized, placebo-controlled Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of GSK3739937 in healthy adult participants.[\[2\]](#)[\[5\]](#)

Study Design

The trial consisted of three parts:

- Part 1 (Single Ascending Dose - SAD): Participants received single oral doses ranging from 10 mg to 800 mg.[2]
- Part 2 (Multiple Ascending Dose - MAD): Participants received either once-daily doses (25 mg to 100 mg) for up to 18 days or once-weekly doses (500 mg) for 3 weeks.[2]
- Part 3 (Relative Bioavailability and Food Effect): A single 100 mg dose was administered as a powder-in-bottle or tablet formulation in both fed and fasted states to assess bioavailability and the effect of food.[2][5]



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Caption: Workflow of the Phase I clinical trial (NCT04493684).

Pharmacokinetic Findings

GSK3739937 exhibited a pharmacokinetic profile suitable for less frequent dosing.[2] The drug was detectable in plasma for at least two weeks after the last dose.[2]

Table 4: Key Human Pharmacokinetic Parameters of GSK3739937

Parameter	Finding
Terminal Half-Life (t _{1/2})	Approximately 3 days (67 to 97 hours) across all single and repeat doses.[2][7]
Dose Proportionality	Geometric mean C _{max} and total drug exposures (AUC) increased in a dose-proportional manner in the SAD part.[5]
Accumulation (Daily Dosing)	6- to 7-fold accumulation in exposure with once-daily dosing.[5][8]
Accumulation (Weekly Dosing)	~1.7-fold accumulation with once-weekly dosing.[5][8]
Food Effect	Bioavailability was >2-fold higher when administered as a tablet in a fed state compared to a fasted state.[2][5]

| Formulation Effect | Bioavailability was 1.35- to 1.40-fold greater for the tablet formulation compared to the powder-in-bottle formulation after a meal.[2][5] |

Safety and Tolerability

GSK3739937 was generally well-tolerated, with no unexpected or dose-limiting safety events reported.[5]

- A total of 81 adverse events (AEs) were reported by 38 of the 91 participants.[2]
- All AEs in participants receiving the drug were mild (Grade 1) or moderate (Grade 2) and resolved during the study.[5]

- The most common drug-related AEs were gastrointestinal in nature (14 of 17 events, 82%).
[2][5]

Experimental Protocols & Methodologies

Phase I Clinical Trial Protocol

- Primary Objective: To assess the safety and tolerability of single and multiple ascending oral doses of GSK3739937.[2]
- Secondary Objective: To determine the pharmacokinetic profile and evaluate drug accumulation after single, once-daily, and once-weekly administrations.[2]
- Safety Assessments: Included monitoring of adverse events (AEs), serious adverse events (SAEs), laboratory analyses (hematology, clinical chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).[2]
- PK Sampling: Blood samples were collected at predetermined time points to measure plasma concentrations of GSK3739937. Key parameters calculated included C_{max} , t_{max} , AUC, $t_{1/2}$, and accumulation ratios.[2]

In Vitro Antiviral Susceptibility Assay

- Cell Line: MT-2 cells were used for infection with full-length HIV-1 NL4-3.[4]
- Procedure: Cells were infected with the virus and treated with GSK3739937 at 16 hours post-infection.[3]
- Endpoint: The half-maximal effective concentration (EC_{50}) was determined by measuring the reduction in viral replication (e.g., via p24 antigen levels or a reporter gene like luciferase) at various drug concentrations.

Dissociation Kinetics from Virus-Like Particles (VLPs)

- Objective: To determine the binding stability of the drug to its Gag target.
- Methodology: A scintillation proximity assay (SPA) was used.[7]
- Procedure:

- Non-infectious HIV-1 Gag VLPs were produced in HEK-293T cells.[4]
- VLPs were bound with a tritium-labeled surrogate of GSK3739937.[6][7]
- A large molar excess of unlabeled GSK3739937 was added to the pre-formed complexes. [4]
- The rate at which the radiolabeled compound dissociated from the VLPs was measured over time to determine the dissociative half-life.[4][7]

Development Status

In October 2024, ViiV Healthcare, majority-owned by GSK, announced the discontinuation of the development program for GSK3739937 (VH3739937).[1] The decision was based on the determination that the compound did not meet the stringent target product profiles required for an ultra-long-acting or a self-administered long-acting HIV treatment regimen.[1] This decision was also influenced by preliminary findings from a preclinical study of a similar, undisclosed maturation inhibitor.[1]

Conclusion

GSK3739937 is a potent, second-generation HIV-1 maturation inhibitor with a novel mechanism of action. It demonstrated excellent pan-genotypic in vitro activity, a high barrier to resistance, and a favorable safety profile in its initial Phase I clinical trial.[2][3] Its long half-life presented a potential for a weekly oral dosing regimen, a significant advancement over daily therapies.[2][5] However, the high bar for new HIV therapeutics, particularly in the long-acting space, led to the cessation of its development. The data gathered from the GSK3739937 program nonetheless provides valuable insights into the maturation inhibitor class and will inform future antiretroviral drug development efforts.

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